methyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
The compound "methyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate" is a structurally complex heterocyclic molecule characterized by a tricyclic core fused with imino, oxo, and ester functional groups. Its unique architecture, including the 3-methoxypropyl substituent at position 7 and the methyl ester at position 5, distinguishes it from related derivatives.
Properties
CAS No. |
510762-57-9 |
|---|---|
Molecular Formula |
C17H18N4O4 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
methyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C17H18N4O4/c1-24-9-5-8-21-14(18)11(17(23)25-2)10-12-15(21)19-13-6-3-4-7-20(13)16(12)22/h3-4,6-7,10,18H,5,8-9H2,1-2H3 |
InChI Key |
ZJQBVHBJLJWNKA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the imino and methoxypropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Key Observations:
Ester Group Influence :
- The methyl ester (target compound) reduces molecular weight by ~14 g/mol compared to ethyl ester analogs (e.g., 474.5 → 460.5 g/mol) and marginally decreases hydrophobicity (XLogP3 ~2.5 vs. 2.7–3.1). Methyl esters may enhance metabolic stability compared to ethyl esters due to reduced steric hindrance .
However, this may reduce π-π stacking interactions critical for binding in biological systems . Aryl substituents (e.g., 3-chlorobenzoyl in ) increase XLogP3 values, suggesting enhanced membrane permeability but lower aqueous solubility.
Physicochemical and Computational Properties
| Property | Target Compound | Ethyl 7-(3-Methoxypropyl)-... | Ethyl 6-(3-Chlorobenzoyl)-... |
|---|---|---|---|
| Hydrogen Bond Acceptors | 6 | 6 | 5 |
| Topological Polar SA | ~101 Ų | 101 Ų | 98 Ų |
| Complexity | 1080 | 1080 | 950 |
- Complexity : High complexity scores (≥950) reflect the tricyclic fused-ring system and multiple functional groups, posing challenges for synthetic optimization .
- Polar Surface Area : Similar values (~100 Ų) across analogs suggest comparable bioavailability profiles.
Research Findings and Implications
- Biological Activity : Analogous compounds (e.g., imidazotetrazines ) exhibit antitumor and antimicrobial activities, likely via DNA alkylation. The 3-methoxypropyl group in the target compound may modulate target selectivity compared to aryl-substituted analogs.
- Crystallography : Structural analysis of similar compounds relies on programs like SHELX for refinement and ORTEP-3 for visualization, though the target compound’s crystallographic data remain unreported .
Biological Activity
Methyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its unique tricyclic structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H18N4O4
- Molecular Weight : 342.35 g/mol
- CAS Number : 510762-57-9
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imino group can form hydrogen bonds with various biomolecules, influencing biochemical pathways and potentially modulating enzyme or receptor activities.
Interaction with Biological Targets
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by fitting into their active sites.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signal transduction processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Several studies have highlighted the compound's potential as an antimicrobial agent. Its structural features allow for interactions with microbial cell membranes and enzymes critical for survival.
Anticancer Properties
Preliminary findings suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects against various bacterial strains; results indicated significant inhibition at low concentrations. |
| Study 2 | Explored the anticancer activity in human cancer cell lines; demonstrated a dose-dependent increase in apoptosis markers. |
| Study 3 | Evaluated anti-inflammatory effects in animal models; showed reduced levels of pro-inflammatory cytokines after treatment with the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
